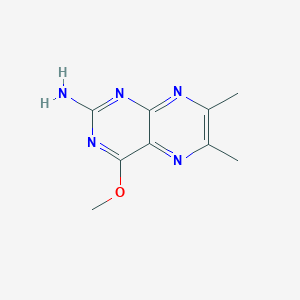
4-Methoxy-6,7-dimethylpteridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-6,7-dimethylpteridin-2-amine is a chemical compound belonging to the pteridine family. It is characterized by its molecular structure, which includes a pteridine ring substituted with methoxy and dimethyl groups. This compound has a molecular mass of 205.096359972 daltons .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 4-Methoxy-6,7-dimethylpteridin-2-amine are not well-documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6,7-dimethylpteridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the pteridine ring.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pteridine ring.
Scientific Research Applications
4-Methoxy-6,7-dimethylpteridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in biochemical pathways.
Mechanism of Action
The mechanism of action of 4-Methoxy-6,7-dimethylpteridin-2-amine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not well-documented, it is likely that the compound interacts with enzymes or receptors in biological systems, influencing various biochemical processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methoxy-6,7-dimethylpteridin-2-amine include other pteridine derivatives such as:
- 2-Amino-4-hydroxypteridine
- 6,7-Dimethylpteridine
- 4-Methoxypteridine
Uniqueness
This compound is unique due to its specific substitution pattern on the pteridine ring. The presence of both methoxy and dimethyl groups imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Properties
CAS No. |
2277-47-6 |
|---|---|
Molecular Formula |
C9H11N5O |
Molecular Weight |
205.22 g/mol |
IUPAC Name |
4-methoxy-6,7-dimethylpteridin-2-amine |
InChI |
InChI=1S/C9H11N5O/c1-4-5(2)12-7-6(11-4)8(15-3)14-9(10)13-7/h1-3H3,(H2,10,12,13,14) |
InChI Key |
SFQSDNDTQZFTQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=NC(=N2)N)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


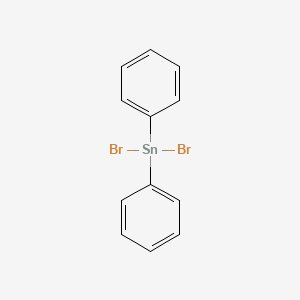
![5-Methylquinolino[3,4-c]quinolin-6-one](/img/structure/B14738160.png)

![1,5,7,11-Tetrathia-6-stannaspiro[5.5]undecane](/img/structure/B14738176.png)
![1-[(2-Carboxyphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid](/img/structure/B14738181.png)

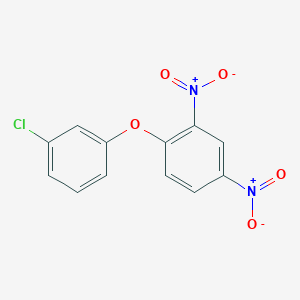

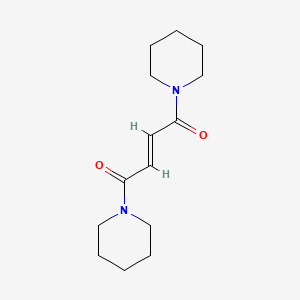
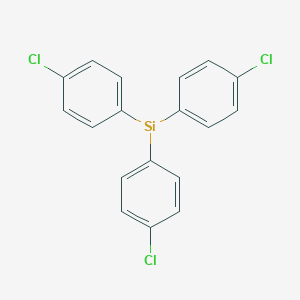
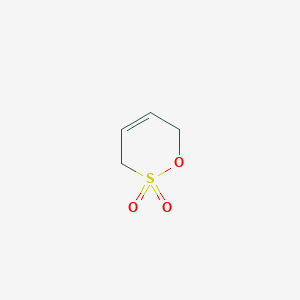
![2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14738236.png)


